![molecular formula C13H9BrN4O3 B1241006 Azumolene CAS No. 64748-79-4](/img/structure/B1241006.png)
Azumolene
Overview
Description
Azumolene is an experimental drug which is a derivative of dantrolene . In animal studies, azumolene showed similar efficacy to dantrolene at controlling symptoms of malignant hyperthermia but with better water solubility and lower toxicity, albeit with lower potency .
Molecular Structure Analysis
The molecular formula of Azumolene is C13H9BrN4O3 . It has a molar mass of 349.144 g·mol−1 .
Physical And Chemical Properties Analysis
Azumolene has been characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis; Visible, UV and infrared absorption .
Scientific Research Applications
Treatment of Malignant Hyperthermia
Azumolene: is primarily known for its role in treating malignant hyperthermia (MH) , a life-threatening condition triggered by certain anesthetics and muscle relaxants. It acts by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscles, which is mediated through the ryanodine receptor (RyR) calcium release channel . This action helps in stabilizing the cellular environment and preventing the catastrophic cascade of metabolic events associated with MH.
Modulation of SOCE Channels
Research has indicated that Azumolene does not significantly alter the density or rate of activation of Store-Operated Calcium Entry (SOCE) channels in myotubes derived from mouse models of anesthetic- and heat-induced sudden death . This suggests that while Azumolene is effective in MH crises, its protective effects are not due to direct inhibition of SOCE channels.
Suppression of Calcium Sparks
Azumolene has been shown to suppress the frequency of spontaneous calcium sparks in skeletal muscle fibers in a dose-dependent manner . This effect is crucial because calcium sparks are fundamental events in muscle excitation-contraction coupling, and their dysregulation can lead to muscle disorders.
Synchronization of Systolic Calcium Release
In cardiac research, Azumolene has been explored for its potential to synchronize systolic calcium release . This application is significant as synchronized calcium release is essential for efficient heart muscle contraction and overall cardiac function.
Safety And Hazards
Future Directions
Azumolene has shown potential in the treatment of malignant hyperthermia. In a model of ischemic recurrent long-duration ventricular fibrillation, treatment with azumolene led to a reduction of cardiac alternans, i.e., calcium and voltage alternans . This suggests that azumolene may have potential applications in the treatment of cardiac conditions.
properties
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCNGONCZQFDW-OMCISZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azumolene | |
CAS RN |
64748-79-4 | |
Record name | Azumolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064748794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZUMOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U7IO9CV80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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